3-(Azetidin-3-ylmethoxy)picolinonitrile is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a picolinonitrile moiety, which contributes to its potential biological and chemical applications. The structural features of 3-(Azetidin-3-ylmethoxy)picolinonitrile suggest it may have interesting pharmacological properties, making it a subject of research in medicinal chemistry.
The compound can be classified under heterocyclic compounds due to its azetidine ring structure. Additionally, it falls under the category of nitriles because of the presence of the cyano group (-C≡N). The synthesis and characterization of this compound have been detailed in various studies, highlighting its relevance in organic synthesis and potential applications in drug development.
The synthesis of 3-(Azetidin-3-ylmethoxy)picolinonitrile can be approached through several methodologies. One notable method involves:
For instance, one synthetic route involves the use of 2-(chloromethyl)oxirane reacted with benzylamine to form an azetidine intermediate, which is then further functionalized to yield the target compound .
The molecular structure of 3-(Azetidin-3-ylmethoxy)picolinonitrile consists of:
The molecular formula can be represented as , and its molecular weight is approximately 216.24 g/mol. Detailed spectroscopic data (NMR, IR) would typically be used to confirm the structure during synthesis.
3-(Azetidin-3-ylmethoxy)picolinonitrile can participate in various chemical reactions due to its functional groups:
Research indicates that azetidines often react via mechanisms involving both electrophilic and nucleophilic pathways, making them versatile intermediates in organic synthesis.
The physical properties of 3-(Azetidin-3-ylmethoxy)picolinonitrile include:
Chemical properties include reactivity towards nucleophiles due to the presence of the cyano group and potential for oxidation or reduction reactions involving the azetidine ring.
3-(Azetidin-3-ylmethoxy)picolinonitrile has potential applications in:
The systematic name 3-(Azetidin-3-ylmethoxy)picolinonitrile provides a complete structural description according to IUPAC conventions. Breaking down this nomenclature:
This architecture classifies the compound as a hybrid heterocyclic system, combining an electron-deficient six-membered aromatic ring (pyridine) with a strained four-membered saturated aliphatic ring (azetidine). The azetidine ring exhibits significant ring strain (approximately 25 kcal/mol) due to its compressed bond angles, while the adjacent oxygen linker provides torsional flexibility [7]. Within heterocyclic taxonomy, azetidines belong to the azaheterocyclic family, characterized by their saturated nature and tertiary amine functionality, contrasting with picolinonitrile's aromatic character.
Table 1: Structural Components of 3-(Azetidin-3-ylmethoxy)picolinonitrile
Structural Element | Chemical Classification | Key Properties |
---|---|---|
Azetidine ring | Saturated 4-membered N-heterocycle | High ring strain; basic nitrogen; sp³ hybridization |
Picolinonitrile core | 2-Cyanopyridine | Electron-withdrawing nitrile; aromatic character; hydrogen bond acceptor |
Methyleneoxy linker | –CH₂O– spacer | Torsional flexibility; metabolic vulnerability |
Molecular Hybrid | Azetidine-Pyridine conjugate | Bifunctional pharmacophore; distinct electronic environments |
The azetidine ring has emerged as a valuable scaffold in medicinal chemistry, particularly following the discovery of sazetidine-A (6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol) as a highly selective partial agonist/desensitizer of α4β2 nicotinic acetylcholine receptors (nAChRs) [3]. This compound demonstrated profound antidepressant-like effects in the forced swim test at nanomolar concentrations, establishing azetidine-containing molecules as CNS-active agents with optimized properties over larger N-heterocycles. The compact, polar nature of azetidine (cLogP reduction of ~0.5 compared to pyrrolidine) contributed to improved blood-brain barrier penetration while maintaining target engagement [7].
Concurrently, picolinonitrile derivatives have been extensively explored as kinase inhibitors and enzyme modulators. The nitrile group serves dual purposes: acting as a hydrogen bond acceptor and participating in dipole-dipole interactions within enzyme active sites. For example, picolinonitrile-based compounds have been patented as modulators of NMDA receptor activity, where the nitrile group's electronic effects fine-tune binding affinity to glutamate-binding domains [1]. The combination of these pharmacophores in 3-(Azetidin-3-ylmethoxy)picolinonitrile represents a rational fusion of two privileged medicinal chemistry motifs, leveraging the azetidine's three-dimensionality and the picolinonitrile's directional binding capability.
Table 2: Evolution of Key Azetidine and Picolinonitrile Derivatives in Drug Discovery
Compound Class | Representative Structure | Therapeutic Target | Key Advancement |
---|---|---|---|
Azetidine standalone | Sazetidine-A | α4β2 nAChR | Demonstrated potent antidepressant effects via selective receptor desensitization [3] |
Picolinonitrile derivatives | Thiazolopyrimidinones | NMDA receptor | Patented as modulators of glutamate receptor activity [1] |
Hybrid systems | 3-(Azetidin-3-ylmethoxy)picolinonitrile | Undisclosed (research compound) | Combines vector control of azetidine with picolinonitrile's protein interaction capability |
The integration of azetidine with picolinonitrile via a methyleneoxy linker exemplifies strategic molecular design to exploit conformational constraint, polarity modulation, and vector control. Azetidine's saturated ring system provides a three-dimensional scaffold that projects substituents in defined spatial orientations, reducing the entropic penalty upon protein binding compared to flexible chains. This preorganization effect is quantified by a ~1.0 kcal/mol free energy advantage in ligand-receptor interactions [7]. Crucially, azetidine maintains lower lipophilicity (measured ΔLogD = -0.4) compared to five-membered analogs like pyrrolidine, reducing off-target binding and improving solubility profiles—a critical factor in CNS drug development.
The picolinonitrile moiety complements this by offering multiple binding vectors:
This bifunctional architecture enables simultaneous engagement with complementary receptor subsites, as demonstrated in PROTAC designs where similar hybrids function as molecular tethers between target proteins and E3 ubiquitin ligases [10]. The methyleneoxy linker balances flexibility and stability, allowing the azetidine and pyridine rings to adopt optimal dihedral angles for target engagement while maintaining metabolic resistance superior to ethylene linkers.
Table 3: Physicochemical Advantages of Azetidine-Containing Hybrids vs. Common Bioisosteres
Parameter | Azetidine Hybrids | Pyrrolidine Analogs | Piperidine Analogs | Significance | |
---|---|---|---|---|---|
Ring Strain (kcal/mol) | 25-27 | 6-7 | 0-1 | Enhances binding energy and reactivity | |
cLogP (avg. reduction) | -0.5 | Baseline | +0.3 | Improved solubility and reduced off-target binding | |
Fraction sp³ Carbons (Fsp³) | 0.4-0.5 | 0.3-0.4 | 0.25-0.35 | Reduced crystal packing energy; improved solubility | |
Basic pKa | 9.0-9.5 | 10.5-11.0 | 10.8-11.2 | Enhanced membrane permeability at physiological pH | |
Molecular Complexity | High (3D vectors) | Moderate | Low (linear) | Improved target selectivity | [7] [10] |
The strategic incorporation of small aliphatic rings like azetidine has been increasingly exploited to address challenges in drug discovery, including metabolic instability and poor selectivity. As noted in recent reviews of aliphatic ring systems, azetidine-containing compounds demonstrate "improved physicochemical properties and applications as functional group bioisosteres" with "potential to make specific polar interactions" critical for modern drug design [7]. The specific combination embodied in 3-(Azetidin-3-ylmethoxy)picolinonitrile represents a sophisticated approach to balancing multiple drug-like properties while enabling precise target engagement through its geometrically defined heterocyclic systems.
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: